2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide

Antiplatelet P2Y12 receptor Thrombosis

2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide is a synthetic, non-nucleotide pyrimidine derivative belonging to the dihydropyrimidinone class. Its structure features a 6-amino-4-oxo-1,4-dihydropyrimidine core linked via a thioether bridge to an N-phenylpropanamide side chain.

Molecular Formula C13H14N4O2S
Molecular Weight 290.34 g/mol
Cat. No. B12481670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide
Molecular FormulaC13H14N4O2S
Molecular Weight290.34 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1)SC2=NC(=CC(=O)N2)N
InChIInChI=1S/C13H14N4O2S/c1-8(12(19)15-9-5-3-2-4-6-9)20-13-16-10(14)7-11(18)17-13/h2-8H,1H3,(H,15,19)(H3,14,16,17,18)
InChIKeyWYFOPJOWXKBXKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide – Procurement-Relevant Compound Profile


2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide is a synthetic, non-nucleotide pyrimidine derivative belonging to the dihydropyrimidinone class. Its structure features a 6-amino-4-oxo-1,4-dihydropyrimidine core linked via a thioether bridge to an N-phenylpropanamide side chain [1]. The compound has been catalogued in authoritative bioactivity databases (e.g., BindingDB/ChEMBL) as a P2Y12 receptor antagonist, with reported activity in platelet aggregation assays [1]. It is primarily utilized as a research tool in antithrombotic and antiplatelet discovery programs, where the 2-thioether-substituted pyrimidine scaffold offers a distinct pharmacophore relative to nucleotide-based P2Y12 antagonists and thienopyridine prodrugs [1][2].

Why 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide Cannot Be Simply Replaced by In-Class Analogs


Within the pyrimidine–thioether–propanamide class, even minor structural modifications produce substantial shifts in target engagement, selectivity, and physicochemical behavior. The unsubstituted N-phenylpropanamide terminus of the title compound differentiates it from close analogs bearing electron-withdrawing (e.g., 4‑Cl) or electron-donating (e.g., 4‑OCH₃) phenyl groups, which alter hydrogen‑bonding capacity and lipophilicity [1][2]. Furthermore, the absence of an N1‑substituent on the pyrimidine ring (cf. N1‑phenyl or N1‑phenethyl analogs) preserves a hydrogen‑bond donor at N1 that can be critical for receptor interaction [1]. Procurement without regard to these structural nuances risks selecting a compound with different potency, selectivity, or solubility profiles, rendering inter‑study comparisons unreliable [2].

Quantitative Differentiation Evidence for 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide Relative to Analogs


P2Y12 Antagonist Potency in Human Platelet-Rich Plasma: Title Compound vs. 4-Chlorophenyl Analog

The title compound exhibits sub‑micromolar P2Y12 antagonism in a physiologically relevant human platelet‑rich plasma (PRP) assay. In contrast, the 4‑chlorophenyl analog (R)-2-(6-amino-4-oxo-1,4-dihydropyrimidin-2-ylthio)-N-(4-chlorophenyl)propanamide shows > 350‑fold weaker activity in an HIV‑1 gp120 binding assay, indicating a divergent target profile that precludes functional interchangeability [1][2].

Antiplatelet P2Y12 receptor Thrombosis

Cross‑Species P2Y12 Activity Retention: Human vs. Rat Platelet Assays

The compound retains activity across species, with IC50 values of 280 nM (human PRP) and 160 nM (rat PRP) [1]. This ~1.75‑fold interspecies difference contrasts with some piperazinyl‑glutamate‑pyrimidine P2Y12 antagonists that exhibit >10‑fold species‑dependent potency shifts [2]. The consistent cross‑species activity makes it a suitable tool for bridging in vitro human platelet studies and rodent thrombosis models.

Species translation P2Y12 receptor Platelet aggregation

Physicochemical Differentiation: Hydrogen‑Bond Donor Capacity and Lipophilicity vs. N1‑Phenyl Analog

The title compound possesses a free N1–H hydrogen‑bond donor on the pyrimidine ring (no N1‑substituent). The N1‑phenyl analog (2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylpropanamide, C19H18N4O2S, MW 366.44) lacks this donor while adding a hydrophobic phenyl group, which increases logP by an estimated ≥1.5 log units and may alter membrane permeability and plasma protein binding . This difference in hydrogen‑bond donor count (2 vs. 1) can affect target‑site residency time as demonstrated across kinase and GPCR inhibitor series [1].

Physicochemical properties Hydrogen bonding Lipophilicity

Scaffold Differentiation from Thienopyridine Prodrugs: Reversible vs. Irreversible P2Y12 Antagonism

The pyrimidine‑thioether scaffold of the title compound represents a reversible, competitive P2Y12 antagonist chemotype, structurally distinct from the thienopyridine prodrugs (e.g., clopidogrel, prasugrel) that require metabolic activation and irreversibly inhibit the receptor [1]. In head‑to‑head comparisons of related pyrimidine‑based P2Y12 antagonists, reversible binders exhibit faster onset and offset of action in platelet function assays, which may translate to more predictable pharmacodynamics and reduced bleeding risk [1][2].

Reversible antagonism Scaffold comparison P2Y12

Recommended Application Scenarios for 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide Based on Evidence


In Vitro Human Platelet Aggregation Studies Requiring a Reversible, Non-Nucleotide P2Y12 Antagonist Probe

The compound's confirmed P2Y12 antagonist activity in human platelet-rich plasma (IC50 = 280 nM) and its reversible, competitive mechanism make it suitable for acute platelet function assays where rapid washout and recovery of receptor activity are desired. Use in light-transmission aggregometry or flow-cytometry-based platelet activation studies, with clopidogrel active metabolite or ticagrelor as positive controls [1].

Preclinical Rodent Thrombosis Models with Bridging to Human Platelet Data

The modest 1.75-fold human/rat potency difference (280 nM vs. 160 nM) supports its use in murine or rat thrombosis models (e.g., FeCl₃-induced carotid artery thrombosis) with relatively straightforward cross-species dose extrapolation, compared to P2Y12 antagonists exhibiting >10-fold species divergence [1][2].

Structure–Activity Relationship (SAR) Studies Centered on Pyrimidine N1‑ and C6‑Substituent Effects

The unsubstituted N1–H and 6‑NH₂ positions provide a minimalist baseline scaffold for systematic SAR exploration. Researchers can benchmark the impact of N1‑alkylation/arylation or C6‑amino modification on P2Y12 potency, selectivity versus P2Y1/P2Y13, and physicochemical properties, using the title compound as the reference standard [1].

Selectivity Profiling Panels Distinguishing P2Y12 from P2Y1 and Other Purinergic Receptors

The compound's nanomolar P2Y12 activity, combined with its structural divergence from nucleotide agonists (e.g., ADP, 2MeS‑ADP), positions it as a useful tool for counter‑screening against P2Y1, P2Y13, and P2Y14 receptors to establish selectivity windows—an essential step before advancing any P2Y12 antagonist into in vivo efficacy studies [2].

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